molecular formula C20H13ClF3NO2 B11939059 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide CAS No. 853348-32-0

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide

Cat. No.: B11939059
CAS No.: 853348-32-0
M. Wt: 391.8 g/mol
InChI Key: JRZBBPXSTRSDKM-ZRDIBKRKSA-N
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Description

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide is a complex organic compound that features a furan ring substituted with a chlorophenyl group and an acrylamide moiety substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the acrylamide moiety: This can be done through the reaction of an appropriate acrylate with an amine.

    Introduction of the trifluoromethylphenyl group: This step can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of the acrylamide moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide
  • 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(4-(trifluoromethyl)phenyl)acrylamide
  • 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(difluoromethyl)phenyl)acrylamide

Uniqueness

The uniqueness of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)acrylamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desirable, such as in the development of new pharmaceuticals or advanced materials.

Properties

CAS No.

853348-32-0

Molecular Formula

C20H13ClF3NO2

Molecular Weight

391.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C20H13ClF3NO2/c21-16-7-3-1-5-14(16)18-11-9-13(27-18)10-12-19(26)25-17-8-4-2-6-15(17)20(22,23)24/h1-12H,(H,25,26)/b12-10+

InChI Key

JRZBBPXSTRSDKM-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC=C3C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

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